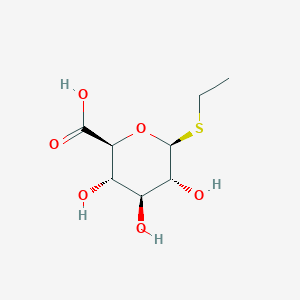

Ethyl 1-Thio-beta-D-glucuronide

Description

Contextualizing Glycosidic Conjugates and Thio-Linkages in Enzymatic Systems

Glycosidic conjugates are formed when a glycosyl group is linked to another molecule. In biological systems, this process, known as glucuronidation, is a major pathway for the metabolism of a wide array of substances, including drugs, toxins, and endogenous compounds. jove.com The enzymes responsible for this transformation are UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from the activated coenzyme, uridine-5'-diphospho (UDP)-alpha-D-glucuronic acid, to a substrate. nih.gov

The resulting bond is typically an O-glycosidic linkage, involving an oxygen atom from a hydroxyl or carboxyl group on the substrate. jove.com However, when the substrate contains a thiol group (-SH), a thio-glycosidic or S-glycosidic linkage is formed, resulting in a thio-glucuronide. jove.com This thio-linkage imparts unique chemical properties to the conjugate, most notably an increased resistance to hydrolysis by certain enzymes compared to their O-linked counterparts. nih.govnih.gov This stability makes them valuable for studying enzymatic processes. nih.gov

The formation of these thio-conjugates is not a random occurrence but a specific enzymatic reaction. The biosynthesis of thio-β-d-glucuronides has been shown to occur in liver preparations and requires UDP-glucuronic acid and the activity of UDP-glucuronyltransferase, similar to the formation of O-glucuronides. nih.govnih.govportlandpress.com

The Role of Thio-Glucuronides as Research Tools and Biochemical Substrates

The distinct characteristics of thio-glucuronides make them invaluable as research tools and biochemical substrates. Their enhanced stability against certain hydrolases allows researchers to study the activity of specific enzymes with greater precision, as the substrate is not prematurely degraded. nih.govnih.govnih.gov This is particularly useful in assays for β-glucuronidase, an enzyme that cleaves glucuronide conjugates. scbt.com By using a thio-glucuronide substrate, researchers can ensure they are measuring the activity of the intended enzyme without interference from other hydrolases.

Furthermore, synthetic thio-glucuronides serve as model substrates to investigate the metabolic pathways of various xenobiotics and endogenous compounds containing thiol groups. whiterose.ac.uk They are instrumental in understanding the kinetics and substrate specificity of UGTs and β-glucuronidases. scbt.comportlandpress.com The study of these compounds provides insights into how the body handles a diverse range of substances, from environmental toxins to therapeutic drugs.

Significance of Ethyl 1-Thio-beta-D-glucuronide in Glycobiology and Metabolism Studies

This compound stands out as a particularly significant compound in the fields of glycobiology and metabolism. As a specific type of thio-glucuronide, it serves as a precise tool for investigating the enzymes involved in glucuronidation and deglucuronidation. Its ethyl group provides a simple, well-defined aglycone (the non-sugar portion of the conjugate), allowing for clear interpretation of experimental results.

In metabolism studies, this compound is relevant to the study of ethanol (B145695) metabolism. While ethyl glucuronide (an O-linked conjugate) is a known minor metabolite of ethanol, the potential for the formation and processing of its thio-analog provides another avenue for understanding the complete metabolic fate of ethanol. nih.govcaymanchem.com

Moreover, the study of this compound contributes to the broader understanding of how the body processes sulfur-containing compounds, which are prevalent in various drugs and environmental substances. Research on this specific thio-glucuronide helps to elucidate the general principles of thio-conjugation and its role in detoxification and metabolic regulation.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 755710-39-5 usbio.net |

| Molecular Formula | C8H14O6S usbio.net |

| Molecular Weight | 238.26 g/mol usbio.net |

| Form | Off-White to Tan Solid usbio.net |

| Melting Point | 146-148°C usbio.net |

| Solubility | Soluble in Methanol and Water labsolu.ca |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLTPWYCFDKGU-XDUWNTRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Purity Assessment of Ethyl 1 Thio Beta D Glucuronide for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of Ethyl 1-Thio-beta-D-glucuronide. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are critical for unambiguously assigning all proton and carbon signals and confirming the stereochemistry of the glycosidic linkage.

The anomeric proton (H-1) is particularly diagnostic. In a β-configured thioglucuronide, the H-1 signal is expected to appear as a doublet with a large coupling constant (J-value) due to its axial-axial relationship with the H-2 proton. The chemical shift of this proton is influenced by the sulfur atom in the glycosidic bond, typically appearing at a distinct frequency compared to its oxygen-linked counterpart. The presence of the ethyl group is confirmed by its characteristic ethyl resonances (a quartet and a triplet) in the ¹H NMR spectrum. Similarly, ¹³C NMR provides the full carbon skeleton, including the distinct chemical shift of the anomeric carbon (C-1) bonded to sulfur and the C-6 carboxyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on general principles of thioglycoside chemistry. Actual values may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glucuronide Moiety | ||

| H-1 / C-1 | ~4.5 (d, J ≈ 10 Hz) | ~85 |

| H-2 / C-2 | ~3.3 | ~72 |

| H-3 / C-3 | ~3.5 | ~78 |

| H-4 / C-4 | ~3.4 | ~74 |

| H-5 / C-5 | ~3.7 | ~79 |

| C-6 (COOH) | - | ~175 |

| Ethyl Moiety | ||

| H-a / C-a (-S-C H₂CH₃) | ~2.7 (q) | ~25 |

| H-b / C-b (-S-CH₂C H₃) | ~1.3 (t) | ~15 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for identifying and profiling potential impurities. The molecular formula is C₈H₁₄O₆S, corresponding to a monoisotopic mass of approximately 238.06 Da. usbio.netglentham.com

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition. For routine analysis and impurity profiling, electrospray ionization (ESI) is the preferred technique, typically operated in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion at m/z 237.1.

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation. The fragmentation of the [M-H]⁻ precursor ion would be expected to involve cleavage of the thioglycosidic bond and neutral losses from the glucuronide ring, providing a structural fingerprint of the molecule. This is analogous to the fragmentation patterns observed for other glucuronides. nih.govnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound (Based on the precursor ion [M-H]⁻ at m/z 237.1)

| Proposed Fragment Ion | m/z (approx.) | Description |

| [M-H]⁻ | 237.1 | Parent ion (deprotonated molecule) |

| [M-H - C₂H₅S]⁻ | 175.0 | Loss of the ethylthio group |

| [Glucuronic acid - H]⁻ | 193.0 | Cleavage resulting in deprotonated glucuronic acid |

| Various ring fragments | 113.0, 85.0, 75.0 | Characteristic fragments from the glucuronide ring, similar to those seen for EtG |

Chromatographic Methods for Purity Determination and Quantification in Research Samples

Chromatographic techniques are the gold standard for assessing the purity of this compound and for its quantification in various research sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity of the bulk compound. Due to the polar nature of the molecule, a reversed-phase method is typically developed. A C18 stationary phase is a common and effective choice for separating the target compound from non-polar and closely related polar impurities. nih.govnih.gov

Method development involves optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as 0.1% formic acid, is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of the target analyte while separating it from impurities with different polarities.

Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from ~5% to 95% Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV (low wavelength, e.g., <220 nm, as it lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 - 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

For high-sensitivity detection and quantification in complex research samples, HPLC is coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). This technique combines the superior separation power of HPLC with the high selectivity and sensitivity of MS. nih.govnih.gov

The LC method is similar to that described for HPLC, but it is directly interfaced with the mass spectrometer's ESI source. For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., m/z 237.1) is selected and fragmented, and one or more specific product ions are monitored. This process provides exceptional selectivity, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations. nih.govnih.gov

Table 4: Proposed LC-MS/MS MRM Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 237.1 | 175.0 (Quantifier) | Negative ESI |

| 237.1 | 75.0 (Qualifier) | Negative ESI |

Enzymology and Biochemical Interactions of Ethyl 1 Thio Beta D Glucuronide

Ethyl 1-Thio-beta-D-glucuronide as a Substrate for Glucuronosyltransferases

The biosynthesis of thio-glucuronides, including this compound, is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgresearchgate.net This process is a crucial part of phase II metabolism, converting lipophilic compounds into more water-soluble, excretable metabolites. wikipedia.orgnih.gov

Enzyme Kinetics and Mechanistic Studies of UGT-Mediated Thio-Glucuronidation

The formation of S-glucuronides, such as this compound, from a thiol-containing aglycone (in this case, ethanethiol) is a bi-substrate reaction. researchgate.netnih.gov The mechanism requires the aglycone and a high-energy glucuronic acid donor, UDP-α-D-glucuronic acid (UDPGA), which is the universal co-substrate for all UGT isoforms. researchgate.netnih.gov The reaction results in the transfer of the glucuronic acid moiety to the thiol functional group, releasing UDP as a byproduct. nih.gov This process mirrors the mechanism for the formation of O-glucuronides. nih.gov

The reaction catalyzed by UGTs is understood to proceed via a direct SN2-like mechanism. researchgate.net This involves a nucleophilic attack by the thiol group of the substrate on the anomeric carbon of the UDPGA molecule, leading to the formation of a β-D-glucuronide product. researchgate.netjove.com Studies on the biosynthesis of various thio-beta-D-glucuronides in mouse liver preparations have confirmed that the process is dependent on UGT activity and requires UDPGA. nih.gov

Substrate Specificity Profiling of UGT Isoforms with this compound

While direct studies profiling the specific UGT isoforms responsible for the glucuronidation of ethanethiol (B150549) to this compound are not extensively detailed, significant insights can be drawn from research on its oxygen analog, ethanol (B145695). The formation of ethyl glucuronide (the O-linked counterpart) has been studied in detail, identifying multiple UGT isoforms as responsible for its catalysis. nih.govresearchgate.net

The most prevalent isoforms identified for ethanol glucuronidation are UGT1A1 and UGT2B7. nih.govresearchgate.net Inhibition studies using bilirubin (B190676) (a UGT1A1 inhibitor) and 3'-azido-3'-deoxythymidine (a UGT2B7 inhibitor) demonstrated the greatest reduction in ethyl glucuronide formation. nih.govresearchgate.net It is known that UGTs can accept a wide range of functional groups, including hydroxyls, amines, and thiols, for glucuronidation. jove.comnih.gov While UGT2B7, for instance, is known to catalyze the N-glucuronidation of efavirenz, other isoforms are involved in metabolizing its hydroxy metabolites, showing broad but sometimes specific activities. nih.gov

Given that UGTs conjugate a diverse array of substrates, it is plausible that the isoforms responsible for ethanol glucuronidation, particularly UGT1A1 and UGT2B7, may also contribute to the formation of this compound from ethanethiol. However, the relative activity and specific kinetics would require direct investigation.

Table 1: Enzyme Kinetic Parameters for the Formation of Ethyl Glucuronide (O-analog) by UGTs This table provides comparative data from the oxygen-linked analog to infer potential enzymatic behavior.

| Enzyme Source | Apparent Km (mM) | Vmax (pmol/min/mg) |

| Human Liver Microsomes | 0.17 ± 0.08 | 75.98 ± 5.63 |

| Recombinant UGT1A1 | 0.03 ± 0.01 | 25.22 ± 3.45 |

| Recombinant UGT2B7 | 0.11 ± 0.04 | 52.03 ± 9.8 |

| Data sourced from Foti, A. & Fisher, M.B. (2005). nih.gov |

Interaction with Beta-Glucuronidases (GUS)

Beta-glucuronidases (GUS) are hydrolase enzymes that cleave β-D-glucuronic acid from the aglycone of glucuronide conjugates. nih.govcovachem.com Their activity can reverse the metabolic detoxification process of glucuronidation. covachem.com

Hydrolysis and Glucuronyl Transfer Reactions Involving Thio-Glucuronides

Beta-glucuronidases catalyze the hydrolysis of β-D-glucuronides back to their respective aglycones and D-glucuronic acid. sigmaaldrich.comnih.gov The enzyme acts on a wide variety of O-glucuronides and has also been shown to hydrolyze certain S-glucuronides (thio-glucuronides). nih.gov However, the susceptibility of thio-glucuronides to GUS-mediated hydrolysis is highly dependent on the specific aglycone. For example, the thioglucuronides of o-aminothiophenol and p-nitrothiophenol are hydrolyzed by rat preputial-gland β-glucuronidase, whereas the thioglucuronide of thiophenol is resistant to hydrolysis by the same enzyme. nih.gov

In addition to hydrolysis, recent studies have revealed that GUS can catalyze a glucuronyl transfer reaction. nih.govresearchgate.net In the presence of an acceptor molecule like ethanol, GUS can cleave a glucuronide and transfer the glucuronyl moiety to the acceptor, forming a new glucuronide. nih.gov For instance, ethyl glucuronide can be formed from various β-D-glucuronides in the presence of ethanol and GUS, a reaction that does not occur in the absence of the enzyme. nih.govresearchgate.netcaymanchem.com This transfer reaction becomes predominant at higher ethanol concentrations. nih.gov It is conceivable that a similar transfer reaction could occur with ethanethiol as the acceptor, leading to the formation of this compound, although this specific pathway has not been explicitly documented.

Evaluation of this compound as a Substrate or Modulator of GUS Activity

The capacity of this compound to act as a substrate for β-glucuronidase has not been specifically reported. Based on studies of analogous compounds, its susceptibility is uncertain. nih.gov The resistance of thiophenol S-glucuronide to hydrolysis suggests that not all S-glucuronides are substrates for GUS. nih.gov Therefore, this compound could potentially be a poor substrate or even resistant to GUS-mediated hydrolysis.

Furthermore, compounds can act as modulators of GUS activity. Potent and selective inhibitors of bacterial β-glucuronidase have been developed, demonstrating that the enzyme's activity can be modulated. sigmaaldrich.comsigmaaldrich.com Whether this compound or other thio-glucuronides can act as inhibitors or allosteric modulators of GUS activity on other substrates is an area that requires further investigation.

Comparative Enzymatic Studies with O-Glucuronides and Other Thioglycosides

Comparing the enzymatic processing of S-glucuronides and O-glucuronides reveals key differences and similarities in their biochemical behavior.

The biosynthesis of both S- and O-glucuronides is mechanistically similar, requiring UGT enzymes and UDPGA as a co-substrate. nih.gov Studies comparing UGT activity towards aromatic thiol substrates versus their phenolic (oxygen) analogs have found that the differences in activity are often no greater than the differences observed between various phenolic substrates themselves. portlandpress.com This suggests that UGTs can accommodate both sulfur and oxygen nucleophiles with comparable, though varied, efficiency.

A significant difference emerges in their susceptibility to hydrolysis by glycosidases. nih.gov While many O-glucuronides are readily hydrolyzed by β-glucuronidase, the hydrolysis of S-glucuronides is more variable and substrate-dependent. nih.gov

Table 2: Comparative Susceptibility of Glucuronides to Hydrolysis by β-Glucuronidase

| Compound Type | Example Substrate | Susceptibility to GUS Hydrolysis |

| O-Glucuronide | Morphine-3-O-β-D-glucuronide | Yes nih.gov |

| O-Glucuronide | Phenolphthalein-β-D-glucuronide | Yes nih.gov |

| S-Glucuronide | p-Nitrothiophenol-S-β-D-glucuronide | Yes nih.gov |

| S-Glucuronide | o-Aminothiophenol-S-β-D-glucuronide | Yes nih.gov |

| S-Glucuronide | Thiophenol-S-β-D-glucuronide | No (Resistant) nih.gov |

| Data compiled from multiple sources. nih.govnih.gov |

This comparative analysis underscores that while the anabolic pathways (UGT-mediated conjugation) for O- and S-glucuronides are analogous, their catabolic pathways (GUS-mediated hydrolysis) can differ significantly, impacting their metabolic fate and biological persistence.

Research Applications and Advanced Methodologies Utilizing Ethyl 1 Thio Beta D Glucuronide

Application as a Biochemical Probe for Studying Glucuronidation Pathways

Ethyl β-D-glucuronide is a pivotal tool for investigating the complex pathways of glucuronidation, a major phase II metabolic process that conjugates molecules with glucuronic acid to enhance their water solubility and facilitate their excretion. researchgate.net The study of EtG formation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), offers a window into the activity of this enzyme superfamily. caymanchem.com Research has shown that multiple UGT isoforms are capable of catalyzing the formation of EtG from ethanol (B145695), allowing scientists to probe the function and specificity of individual enzymes. nih.gov

Beyond the primary UGT-mediated pathway, recent studies have revealed an alternative route for EtG synthesis involving β-glucuronidases (GUSBs). nih.gov These enzymes, widely distributed in mammals and microbiota, can catalyze a glucuronyl transfer reaction. researchgate.netnih.gov In the presence of ethanol, GUSBs can transfer a glucuronyl moiety from various existing β-D-glucuronides to ethanol, thereby forming EtG. nih.gov This discovery highlights the use of EtG formation as a probe not only for UGT activity but also for the transglucuronidation potential of GUSB enzymes, revealing an additional biochemical pathway that could contribute to EtG presence in various biological and non-biological settings. nih.gov

Use in In Vitro and Ex Vivo Models for Enzymatic and Metabolic Research

In vitro and ex vivo models are fundamental to understanding the biochemical basis of ethanol metabolism. Ethyl β-D-glucuronide plays a central role in these studies.

In Vitro Models:

Recombinant Enzymes: Researchers utilize recombinant human UGT enzymes to screen for their activity towards ethanol and establish detailed kinetic data. nih.gov Studies have successfully identified the kinetics of EtG formation for numerous UGT isoforms, including UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B10, and 2B15. nih.gov

Microsomal Fractions: Human liver and intestinal microsomes, which contain a mixture of drug-metabolizing enzymes, are used to study EtG formation in a more complex biological matrix. researchgate.netnih.gov The rate of EtG formation in human liver microsomes has been measured, providing baseline data for metabolic activity. researchgate.net

Enzyme Activity Studies: The compound is also central to investigating the activity of β-glucuronidases. In vitro experiments using various β-D-glucuronide substrates (such as phenolphthalein-β-D-glucuronide and morphine-3-O-β-D-glucuronide) in the presence of ethanol have demonstrated the formation of EtG through a GUSB-mediated glucuronyl transfer. nih.gov This reaction was not observed in the absence of either the enzyme or ethanol, confirming the mechanism. researchgate.netnih.gov

Ex Vivo Models:

Tissue Stability: The stability of EtG has been examined in post-mortem tissue samples, such as liver and skeletal muscle, which is crucial for forensic and toxicological research. nih.gov Studies on tissue stored at room temperature show a gradual decrease in EtG concentrations over several weeks, highlighting the importance of proper sample handling and storage conditions for accurate analysis. nih.gov For instance, EtG concentrations in liver and muscle tissue decreased by an average of 27.7% over four weeks at room temperature. nih.gov In contrast, when stored at 4°C in airtight containers, EtG concentrations in urine samples remained relatively constant. nih.gov

| Substrate | Observation |

|---|---|

| Phenolphthalein-β-D-glucuronide | Formation of Ethyl β-D-glucuronide (EtG) detected |

| 4-Nitrophenol-β-D-glucuronide | Formation of Ethyl β-D-glucuronide (EtG) detected |

| Morphine-3-O-β-D-glucuronide | Formation of Ethyl β-D-glucuronide (EtG) detected |

| Quercetin-3-O-β-D-glucuronide | Formation of Ethyl β-D-glucuronide (EtG) detected |

| 1-/2-Propyl-β-D-glucuronide | Formation of Ethyl β-D-glucuronide (EtG) detected |

Role in the Characterization of Glucuronide Conjugation Systems

The study of Ethyl β-D-glucuronide formation is instrumental in characterizing the broader glucuronide conjugation system, particularly the UGT enzyme family. By measuring the formation of EtG, researchers can delineate the contributions of specific UGT isoforms to ethanol metabolism.

Key findings from these characterization studies include:

Isoform Specificity: Research using a panel of recombinant UGTs has demonstrated that while many isoforms can produce EtG, UGT1A9 and UGT2B7 exhibit the highest rates of glucuronidation. nih.gov In contrast, other enzymes like UGT2B4 and UGT2B7 show different regiospecificity when conjugating other toxins. nih.gov

Kinetic Profiling: The formation of EtG follows Michaelis-Menten kinetics for all tested UGT enzymes, allowing for the calculation and comparison of Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) values. nih.gov

Inhibition Studies: EtG serves as a reporter metabolite to study the inhibitory effects of other compounds on UGT activity. For example, co-incubation with flavonoids such as quercetin (B1663063) and kaempferol (B1673270) significantly reduces EtG formation for most UGT enzymes. nih.gov This suggests that nutritional components can compete with ethanol for glucuronidation, potentially explaining some of the variability in EtG formation among individuals. nih.gov

| UGT Isoform | Effect of Quercetin & Kaempferol Co-incubation |

|---|---|

| UGT1A1 | Significantly reduced EtG formation |

| UGT1A3 | Significantly reduced EtG formation |

| UGT1A4 | Significantly reduced EtG formation |

| UGT1A6 | Significantly reduced EtG formation |

| UGT1A9 | Significantly reduced EtG formation |

| UGT2B7 | Significantly reduced EtG formation |

| UGT2B10 | Significantly reduced EtG formation |

| UGT2B15 | Activity not significantly affected |

Development of Analytical Standards and Reference Materials for Biochemical Assays

The reliability of any biochemical assay depends on the availability of high-purity analytical standards and reference materials. Ethyl β-D-glucuronide is produced commercially as a certified reference material for this purpose. cerilliant.comsigmaaldrich.com These standards are essential for the accurate quantification of EtG in biological samples. cerilliant.com

Furthermore, a stable isotope-labeled internal standard, Ethyl-β-D-glucuronide-d5 (EtG-d5), has been synthesized and is available as a certified reference material. cerilliant.com The use of such internal standards is critical in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). nih.govcerilliant.com By adding a known quantity of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected, ensuring highly accurate and precise quantification of the target analyte, EtG. nih.gov This makes these reference materials indispensable for applications in clinical toxicology, forensic analysis, and alcohol monitoring programs. cerilliant.comcerilliant.com

Emerging Research Directions for Ethyl 1 Thio Beta D Glucuronide and Analogues

Design and Synthesis of Novel Thioglucuronide Analogues for Specific Enzyme Targeting

The development of novel thioglucuronide analogues is driven by the need for more potent and selective inhibitors of specific β-glucuronidases. By systematically modifying the structure of Ethyl 1-Thio-beta-D-glucuronide, researchers can fine-tune the inhibitor's properties to target enzymes from different sources or with distinct substrate specificities.

One key strategy involves the modification of the aglycone group, which is the non-sugar part of the molecule. For instance, replacing the ethyl group with larger or more complex aromatic or heterocyclic structures can enhance binding affinity and selectivity. The design of these new molecules often takes into account the structural features of the target enzyme's active site.

Another approach focuses on alterations to the glucuronide sugar moiety itself. The introduction of different functional groups can influence the inhibitor's interaction with key amino acid residues in the enzyme's active site, leading to improved inhibitory activity.

A recent study detailed the design and synthesis of a library of aromatic 3-triazolyl-1-thiogalactosides aimed at inhibiting galectins, a family of carbohydrate-binding proteins. lu.se This work highlights a common strategy in glycobiology: creating a series of related compounds to probe structure-activity relationships. lu.se While targeting galectins and not β-glucuronidases, the principles of designing focused libraries of thioglycoside derivatives to enhance binding affinity are directly applicable. lu.se For example, the synthesis of a dichlorothiophenyl analogue and a thiodigalactoside (B104359) analogue in this study resulted in promising broad-spectrum galectin inhibitors. lu.se

The synthesis of these complex molecules often requires multi-step chemical processes. These can involve the protection of reactive functional groups, the formation of the thioglycosidic bond, and subsequent deprotection and modification steps to yield the final analogue.

Table 1: Examples of Thioglucuronide Analogue Modifications and Their Rationale

| Analogue Type | Modification Strategy | Rationale for Design | Potential Target Enzyme Class |

| Aromatic Thioglucuronides | Replacement of the ethyl group with various substituted aromatic rings. | To explore hydrophobic and electronic interactions within the enzyme active site for increased potency and selectivity. | Bacterial and mammalian β-glucuronidases |

| Heterocyclic Thioglucuronides | Incorporation of nitrogen-, sulfur-, or oxygen-containing ring systems in the aglycone. | To introduce specific hydrogen bonding or other polar interactions to target unique features of an enzyme's active site. | Viral or fungal β-glucuronidases |

| Modified Sugar Moieties | Alterations to the hydroxyl or carboxyl groups of the glucuronic acid. | To probe the importance of specific interactions with the sugar-binding subsite of the enzyme. | Human β-glucuronidase |

Advanced Computational Modeling and Molecular Dynamics Simulations of Enzyme-Ethyl 1-Thio-beta-D-glucuronide Interactions

Computational methods are indispensable tools for understanding how this compound and its analogues interact with their enzyme targets at the molecular level. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a widely used computational approach to predict the preferred binding orientation of a ligand (the thioglucuronide inhibitor) to a protein target (the β-glucuronidase). This method allows researchers to visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. For instance, a molecular docking study of novel nitrothiazolacetamide conjugated to thioquinazolinone derivatives as anti-urease agents identified several hydrophobic interactions and two hydrogen bond interactions with key residues in the active site. researchgate.net

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in the enzyme-inhibitor complex over time. This provides a dynamic view of the binding process, revealing how the enzyme and inhibitor adapt to each other's presence and the stability of the interaction. MD simulations can also be used to calculate the binding free energy, which is a measure of the strength of the interaction.

These computational studies are not only crucial for explaining the observed inhibitory activity of existing compounds but also play a predictive role in the design of new and more effective inhibitors. By understanding the detailed molecular interactions, researchers can rationally design modifications to the thioglucuronide scaffold to enhance its binding affinity and selectivity for a particular β-glucuronidase.

Integration into High-Throughput Screening Assays for Biochemical Discovery

High-throughput screening (HTS) is a powerful method for discovering new biologically active compounds by testing large libraries of chemical substances in a rapid and automated fashion. This compound and its analogues can be valuable tools in HTS assays designed to identify novel inhibitors of β-glucuronidases.

In one common HTS setup, a fluorogenic substrate of β-glucuronidase, such as 4-methylumbelliferyl glucuronide (4MUG), is used. nih.gov When the enzyme cleaves this substrate, a fluorescent product is released, which can be easily measured. nih.gov To find new inhibitors, the assay is performed in the presence of a library of test compounds. A decrease in the fluorescent signal indicates that a compound is inhibiting the enzyme's activity.

This compound can be used as a reference inhibitor in these assays to validate the assay's performance and to provide a benchmark for the potency of any newly discovered inhibitors. nih.gov Furthermore, the development of fluorescence-based HTS methodologies for the directed evolution of glycosyltransferases highlights the adaptability of such screening platforms. nih.gov In one such system, a library of over 10^6 mutants was screened, leading to the discovery of a variant with significantly enhanced catalytic efficiency. nih.gov

The integration of thioglucuronide probes into HTS workflows accelerates the discovery of new chemical entities that can be further developed as research tools or potential therapeutic agents. The hits from these screens, which can be thousands of compounds, are then subjected to further testing to confirm their activity and determine their mechanism of action. nih.gov

Table 2: Components of a Typical High-Throughput Screening Assay for β-Glucuronidase Inhibitors

| Component | Description | Purpose in the Assay |

| β-Glucuronidase Enzyme | The purified enzyme of interest. | To catalyze the reaction and serve as the target for inhibitors. |

| Fluorogenic Substrate (e.g., 4MUG) | A non-fluorescent molecule that becomes fluorescent upon cleavage by the enzyme. nih.gov | To provide a measurable signal that is proportional to enzyme activity. nih.gov |

| Test Compound Library | A large collection of diverse small molecules. | To identify potential inhibitors of the enzyme. |

| Reference Inhibitor (e.g., this compound) | A compound with known inhibitory activity against the enzyme. | To validate the assay and provide a benchmark for inhibitor potency. |

| Buffer Solution | A solution that maintains a stable pH and provides optimal conditions for enzyme activity. | To ensure the reliability and reproducibility of the assay. |

| Microtiter Plates | Plates with a large number of small wells for running many reactions simultaneously. | To enable the high-throughput nature of the screen. |

Future Perspectives in Glycobiological Research with Thio-Glucuronide Probes

The future of research involving thio-glucuronide probes is bright, with numerous exciting avenues for exploration. These molecules are poised to play an increasingly important role in unraveling the complexities of glycobiology and in the development of new diagnostic and therapeutic strategies.

One of the key future directions is the development of "smart" probes that can be used to visualize and track β-glucuronidase activity in living cells and organisms. These probes could be designed to become fluorescent or to generate another type of signal only after they have been processed by the target enzyme. This would provide researchers with a powerful tool to study the spatial and temporal regulation of β-glucuronidase activity in real-time.

Another promising area is the use of thio-glucuronide analogues as warheads for activity-based protein profiling (ABPP). In ABPP, a reactive probe is used to covalently label the active site of an enzyme, allowing for its detection and quantification in complex biological samples. This approach could be used to identify novel β-glucuronidases and to study their roles in health and disease.

Furthermore, the continued development of more potent and selective thio-glucuronide inhibitors will be crucial for validating β-glucuronidases as therapeutic targets. For many diseases where these enzymes are implicated, such as cancer and certain metabolic disorders, highly selective inhibitors are needed to avoid off-target effects. The insights gained from the design, synthesis, and computational modeling of novel analogues will be instrumental in achieving this goal.

As our understanding of the diverse roles of β-glucuronidases in biology continues to grow, so too will the importance of thio-glucuronide probes as indispensable tools for their study. These versatile molecules will undoubtedly continue to fuel new discoveries and innovations in the field of glycobiology for years to come.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 1-Thio-beta-D-glucuronide?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a glucuronyl donor (e.g., methyl [2,3,4-tri-O-acetyl-beta-D-glucopyranosyl bromide] uronate) with a thiol-containing compound (e.g., 2-carboxymethyl-indoxyl) under phase-transfer catalysis. Key steps include:

- Use of methylene chloride as a solvent and tetra--butylammonium hydrogen sulfate as a phase-transfer catalyst .

- Protection of hydroxyl groups via acetylation to prevent side reactions .

- Purification via liquid-liquid extraction and column chromatography to isolate the product.

- Critical Considerations : Optimize reaction temperature (room temperature vs. reflux) and stoichiometry to minimize hydrolysis of the thio-glycosidic bond.

Q. What analytical methods are recommended for detecting this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity (limit of quantification [LOQ] = 0.1 mg/L) and specificity. Derivatization with acetic anhydride enhances volatility for gas chromatography (GC) applications .

- Sample Preparation : Precipitate proteins in serum using acetone; evaporate urine to dryness before reconstitution in acetonitrile-water mixtures .

- Internal Standards : Deuterium-labeled analogs (e.g., ethyl glucuronide-D5) improve quantification accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in urinary recovery rates of this compound across experimental models?

- Methodological Answer :

- Normalization to Creatinine : Express concentrations as µg/g creatinine to account for variations in urine dilution caused by diuresis .

- Controlled Hydration Protocols : Standardize water intake during experiments to minimize diuresis-induced fluctuations in analyte concentration .

- Cross-Validation : Compare recovery rates using spiked samples in human vs. animal models to identify species-specific metabolic differences.

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer :

- Temperature and pH Control : Store samples at -80°C in buffered solutions (pH 6.8–7.2) to prevent acid-catalyzed degradation .

- Antioxidant Additives : Include 0.1% ascorbic acid to inhibit oxidation of the thioether group .

- Lyophilization : Freeze-drying improves stability for >12 months; reconstitute with deuterated solvents to minimize hydrolysis .

Ethical and Experimental Design Considerations

- Human Studies : Ensure informed consent when using this compound as a biomarker. Address privacy concerns related to alcohol consumption monitoring .

- Animal Models : Adhere to institutional guidelines for metabolite recovery studies, particularly regarding repeated sampling and euthanasia protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.